molecular formula C18H12F3N5O2 B2623496 2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034551-02-3

2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

カタログ番号: B2623496
CAS番号: 2034551-02-3
分子量: 387.322
InChIキー: RVWFEMUAAVBNTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a hybrid heterocyclic scaffold combining a 1H-indole moiety linked via a 2-oxoacetamide group to a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl (CF₃) group at the 8-position. The indole ring contributes aromatic and hydrogen-bonding capabilities, while the triazolopyridine core enhances metabolic stability and electron-deficient character. The CF₃ group at the 8-position likely improves lipophilicity and influences target binding through steric and electronic effects.

特性

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O2/c19-18(20,21)12-5-3-7-26-14(24-25-16(12)26)9-23-17(28)15(27)11-8-22-13-6-2-1-4-10(11)13/h1-8,22H,9H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWFEMUAAVBNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS Number: 2034551-02-3) is a novel synthetic derivative that combines the indole and triazole moieties. This article explores its biological activity, particularly its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C18H12F3N5O2C_{18}H_{12}F_{3}N_{5}O_{2}, with a molecular weight of approximately 387.3 g/mol. The structure features a trifluoromethyl group attached to a triazole ring, which is known for enhancing biological activity in various compounds.

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is crucial for this activity, as it enhances the interaction with microbial targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds with indole and triazole components. For instance, certain derivatives have been reported to inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cell lines such as HePG-2 and Caco-2 . The specific mechanism involves intercalation into DNA and disruption of topoisomerase function.

The proposed mechanism of action for 2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it may reduce tumor growth.

Research Findings and Case Studies

StudyFindings
Barbuceanu et al. (2020)Reported synthesis and antibacterial activity of related triazoles showing moderate to high efficacy against Gram-positive bacteria .
El-Adl et al. (2023)Discussed novel topoisomerase II inhibitors that demonstrated significant cytotoxicity against multiple cancer cell lines .
PMC Review (2020)Summarized pharmacological profiles indicating broad-spectrum antimicrobial activities for triazole derivatives .

類似化合物との比較

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between the target compound and its analogs:

Compound Name / Core Structure Core Heterocycle Key Substituents Hypothesized Impact on Properties Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 8-CF₃, indole-2-oxoacetamide Enhanced metabolic stability, lipophilicity N/A
2-[8-(3-Methylpiperidinyl)-3-oxotriazolopyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide [1,2,4]Triazolo[4,3-a]pyrazine 8-(3-methylpiperidinyl), 3-methylsulfanyl Reduced electron deficiency; altered solubility
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Indolemethyl, sulfanyl group Increased hydrogen bonding; potential toxicity risks
2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxoindol-1-yl}-N-(3-methylphenyl)acetamide Hydrazone-linked indole 2-hydroxybenzoyl, hydrazone Chelation potential; pH-dependent stability
N-(((3S,3aS)-8-Fluoro-1-oxo-7-(pyridin-3-yl)tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo[b]oxazolo[3,4-d][1,4]oxazine 8-F, 7-pyridin-3-yl Rigid bicyclic core; improved CNS penetration
(S)-2-(3-(3-Methoxyphenyl)-1-methyl-4-CF₃-1H-pyrazolo[3,4-b]pyridin-6-yloxy)-N-(1-phenylethyl)acetamide Pyrazolo[3,4-b]pyridine 4-CF₃, 3-methoxyphenyl Steric hindrance; altered kinase selectivity

Key Observations

Core Heterocycle Influence: The triazolopyridine core in the target compound offers a balance of electron deficiency and planar geometry, favoring interactions with aromatic residues in binding pockets. The oxadiazole-based analog lacks the electron-deficient triazole ring, which may reduce metabolic stability but improve solubility due to the sulfanyl group.

Substituent Effects: The 8-CF₃ group in the target compound vs. Indole positioning: The target compound’s indole is linked via a 2-oxoacetamide, enabling flexible hydrogen bonding. In , the indole is part of a hydrazone system, which may confer pH-sensitive reactivity but lower stability.

Pharmacokinetic Implications :

  • The CF₃ group in both the target compound and enhances resistance to oxidative metabolism, a critical advantage in drug design.
  • Methylsulfanyl () and methoxy groups () may increase susceptibility to Phase I metabolism compared to CF₃.

Research Findings and Limitations

  • Synthetic Feasibility : The triazolopyridine scaffold in the target compound is synthetically challenging due to regioselective CF₃ incorporation, whereas oxadiazole derivatives () are more straightforward to synthesize.
  • Knowledge Gaps: Limited empirical data on binding affinity, toxicity, or metabolic profiles necessitates further SAR studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。